Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Description
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 859521-92-9) is a thiazole-based ester with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . This compound features a 2-amino-5-methyl-substituted thiazole ring linked to an ethyl acetate moiety. It is widely used as a key intermediate in synthesizing bioactive heterocycles, such as triazole-, oxadiazole-, and benzamide-derived pharmaceuticals . Its synthesis typically involves hydrazine hydrate-mediated conversion of ethyl esters to hydrazides under reflux conditions .
Properties
IUPAC Name |
ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)13-8(9)10-6/h3-4H2,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCDTMINSVKXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(SC(=N1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859521-92-9 | |
| Record name | ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with 2-amino-5-methylthiazole in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights structural analogs and their key differences:
Key Observations :
- Substituent Effects : The phenyl group in Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate introduces steric bulk and enhances lipophilicity, favoring antifungal activity .
- Positional Methyl Substitution : The 5-methyl group in the target compound vs. 4-methyl in 2-(4-methyl-5-thiazolyl)ethyl acetate leads to distinct electronic profiles, influencing applications (pharmaceutical vs. flavoring) .
Biological Activity
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, an amino group, and an ester group. The thiazole moiety is known for its diverse biological activities, making this compound a valuable intermediate for drug development.
The biological effects of thiazole derivatives like this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiazole rings can inhibit various enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes in pathogenic organisms.
- Receptor Modulation : These compounds may also act as modulators of specific receptors, influencing signaling pathways within cells.
- Antioxidant Activity : Thiazole derivatives have demonstrated significant antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) that reflect its efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The compound's ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of thiazole derivatives is well-documented. This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies have suggested that:
- Substituents on the Thiazole Ring : The presence of electron-donating or electron-withdrawing groups significantly impacts the compound's activity.
- Positioning of Functional Groups : Variations in the positioning of amino or ester groups can enhance or diminish the biological efficacy of the compound .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial properties of this compound, researchers found that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The study utilized a range of assays to determine MIC values and assessed the compound's potential to prevent biofilm formation.
| Pathogen | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 80 |
| Escherichia coli | 0.50 | 75 |
| Candida albicans | 0.30 | 70 |
This data underscores the compound's promise as an antimicrobial agent .
Study on Anticancer Activity
Another study focused on the anticancer effects of this compound on various cancer cell lines. The results showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
These findings indicate that the compound could serve as a lead candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzothioamides with α-bromo-β-keto esters. For example, refluxing 4-methyl-benzothioamide with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1:1 molar ratio) for 1 hour yields the product. Post-reaction cooling, ether extraction, and drying over anhydrous Na₂SO₄ are critical for purification. Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), reaction time (monitored by TLC), and stoichiometric ratios of reactants to suppress side products like dimerized thiazoles .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring and acetate moiety. Key markers include:
- ¹H NMR : A singlet at δ 2.3–2.5 ppm for the methyl group on C5 of the thiazole; a quartet at δ 4.1–4.3 ppm (J = 7.1 Hz) for the ethyl ester’s CH₂.
- ¹³C NMR : Signals at ~165–170 ppm for the ester carbonyl (C=O) and ~150–155 ppm for the thiazole C2.
Infrared (IR) spectroscopy identifies C=O (1740–1720 cm⁻¹) and C=N (1650–1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 201.07) .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can predict binding affinities to target proteins (e.g., glucokinase for diabetes research). Prepare ligand structures using Gaussian for geometry optimization (B3LYP/6-31G* basis set). Dock against active sites (e.g., PDB ID: 4L3Q for glucokinase) and validate with scoring functions (e.g., MM/GBSA). Prioritize derivatives with hydrogen-bonding interactions at the thiazole’s amino group and steric compatibility with hydrophobic pockets .
Q. What strategies are recommended for resolving contradictions in crystallographic data during structural refinement of thiazole-containing compounds like this compound?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution data (<1.0 Å). Address twinning by testing for pseudo-merohedral twinning (TWIN/BASF commands). Validate hydrogen bonding with Hooft parameters and electron density maps (e.g., Olex2 visualization). For disordered ethyl groups, apply restraints (SIMU/DELU) and partial occupancy models. Cross-check with DFT-calculated bond lengths (e.g., ωB97X-D/def2-TZVP) .
Q. How do variations in substituent groups on the thiazole ring affect the ADMET properties of this compound derivatives, and what in-silico tools are validated for these predictions?
- Methodological Answer : Substituents like electron-withdrawing groups (e.g., -NO₂) reduce metabolic stability by increasing CYP450 affinity, while bulky groups (e.g., -Ph) enhance plasma protein binding. Use SwissADME for predicting Lipinski’s Rule of Five compliance and PreADMET for bioavailability scores. Key parameters:
- LogP : Optimal range 1–3 for blood-brain barrier penetration.
- TPSA : <90 Ų for oral absorption.
Validate with in vitro assays (e.g., Caco-2 permeability) .
Q. What experimental design considerations are critical when evaluating the antifungal or antibacterial efficacy of this compound analogs in vitro?
- Methodological Answer :
- Microbial Strains : Include reference strains (e.g., Candida albicans ATCC 10231) and clinical isolates.
- Controls : Use fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls; DMSO as solvent control.
- Dose Range : Test 0.5–128 µg/mL in 2-fold dilutions (CLSI M27/M38 guidelines).
- Endpoint Analysis : Measure minimum inhibitory concentration (MIC) via broth microdilution, with >80% growth inhibition as cutoff. Confirm fungicidal/bactericidal activity with time-kill assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
